

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

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Compound of Interest

Compound Name: **2-Hydroxy-5-methyl-3-nitropyridine**

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Abstract

This document provides a comprehensive experimental protocol for the nitration of 2-hydroxy-5-methylpyridine to synthesize **2-hydroxy-5-methyl-3-nitropyridine**, a valuable intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, reaction conditions, and purification methods. Included are key quantitative data, safety precautions, and a visual workflow to ensure reproducible and safe execution of the synthesis.

Introduction

2-Hydroxy-5-methyl-3-nitropyridine is a key building block in the synthesis of various biologically active compounds. The introduction of a nitro group onto the pyridine ring activates it for further functionalization, making this compound a versatile precursor in drug discovery and development. The following protocol outlines a standard laboratory procedure for its preparation via electrophilic nitration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2-hydroxy-5-methyl-3-nitropyridine**.

Parameter	Value	Reference
Reactant: 2-Hydroxy-5-methylpyridine		
Molecular Formula	C ₆ H ₇ NO	[1]
Molecular Weight	109.13 g/mol	[1]
Product: 2-Hydroxy-5-methyl-3-nitropyridine		
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1]
Molecular Weight	154.13 g/mol	[1]
Appearance	Pale yellow solid	[2]
Melting Point	188-190 °C	[2]
Reaction Parameters		
Typical Yield	~70-80%	[3]
Purity (after recrystallization)	>98%	[3]
Spectroscopic Data (¹H NMR, 400 MHz, DMSO-d ₆)		
δ 2.35 (s, 3H, -CH ₃)	Predicted	
δ 7.90 (d, J=2.8 Hz, 1H, H-4)	Predicted	
δ 8.45 (d, J=2.8 Hz, 1H, H-6)	Predicted	
δ 12.5 (br s, 1H, -OH)	Predicted	
Spectroscopic Data (¹³C NMR, 100 MHz, DMSO-d ₆)		
δ 17.5 (-CH ₃)	Predicted	
δ 120.8 (C-5)	Predicted	
δ 130.2 (C-3)	Predicted	
δ 135.1 (C-6)	Predicted	

δ 142.6 (C-4)	Predicted
δ 158.9 (C-2)	Predicted

Note: Predicted NMR data is based on established principles and data from structurally similar compounds due to the absence of publicly available experimental spectra for this specific compound.

Experimental Protocol

This protocol details the nitration of 2-hydroxy-5-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

- 2-hydroxy-5-methylpyridine
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water
- Sodium bicarbonate (NaHCO_3), saturated solution
- Ethanol
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker (500 mL)

- Büchner funnel and filter paper
- pH paper
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylpyridine (e.g., 5.0 g, 45.8 mmol).
 - Place the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) while stirring. Ensure the temperature is maintained below 10 °C. Stir until the starting material is completely dissolved.
- Preparation of Nitrating Mixture:
 - In a separate beaker, carefully and slowly add concentrated nitric acid (3.3 mL, ~1.1 eq) to concentrated sulfuric acid (10 mL). This should be done in an ice bath to control the exothermic reaction.
- Nitration Reaction:
 - Transfer the cold nitrating mixture to a dropping funnel.
 - Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
 - After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
- Work-up:
 - Slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate should form.

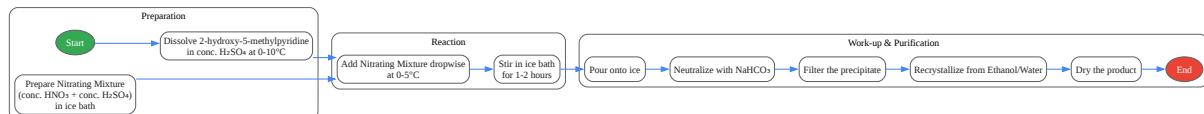
- Allow the ice to melt completely.
- Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Use pH paper to monitor the neutralization. Be cautious as this will generate CO₂ gas.
- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold deionized water (3 x 50 mL).
 - Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure **2-hydroxy-5-methyl-3-nitropyridine** as a pale yellow solid.
 - Dry the purified product under vacuum.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.[4]
- Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[4]
- The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. Always use an ice bath and add the nitrating mixture slowly.[4]
- Neutralization of the acidic reaction mixture with a base is also exothermic and will produce gas. Add the base slowly and with good stirring.
- In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Experimental Workflow

The following diagram illustrates the workflow for the nitration of 2-hydroxy-5-methylpyridine.

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Caption: Workflow for the synthesis of **2-hydroxy-5-methyl-3-nitropyridine**.

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